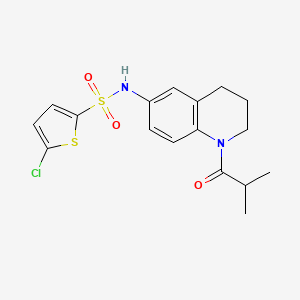
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical entity that has gained significant attention in scientific research for its potential applications and biological properties. It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Molecular Structure Analysis
The molecular formula of this compound is C21H23ClN2O3. The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require stringent conditions for high affinity .Physical And Chemical Properties Analysis
The molecular weight of this compound is 386.88. More detailed physical and chemical properties would require further investigation.Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity and Anticancer Properties
Sulfonamide derivatives, including those with quinoline and thiophene moieties, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, certain sulfonamide compounds have shown potent activity against breast and colon cancer cell lines, suggesting their potential as anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antioxidant Properties
Studies have also focused on the synthesis of sulfonamide analogues with antioxidant properties. For example, 2-chloro-5-(methylsulfonamide) anthraquinone and its derivatives have been evaluated for their antioxidant activities, revealing potent antioxidant properties which could contribute to their therapeutic potential (Lakshman, Murthy, & Rao, 2020).
Enzyme Inhibition and Biological Activity
Some sulfonamide derivatives, including isoquinoline sulfonamides, have been investigated for their ability to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurodegenerative diseases. This demonstrates their potential utility in developing treatments for conditions like Alzheimer's disease (Holan, Virgona, & Watson, 1997).
Dual Inhibitors of Mycobacterium tuberculosis and Influenza Virus
Research into novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus highlights the therapeutic versatility of sulfonamide derivatives, suggesting their potential in treating and managing infectious diseases (Marvadi et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-10-13(5-6-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHCQMDIQBBSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2698420.png)
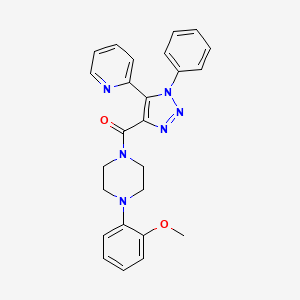
![N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride](/img/structure/B2698423.png)
![N-[2-(3-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2698426.png)
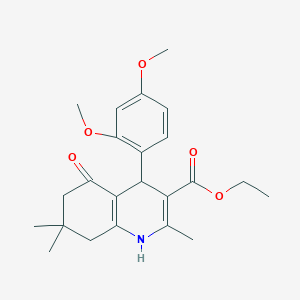
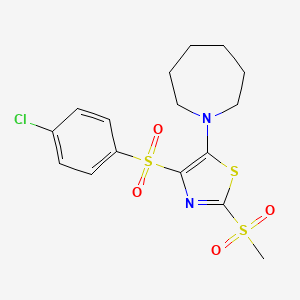
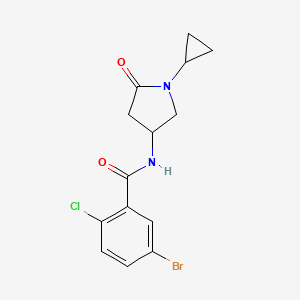
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2698430.png)
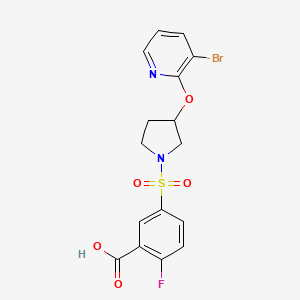
![N-benzyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2698432.png)
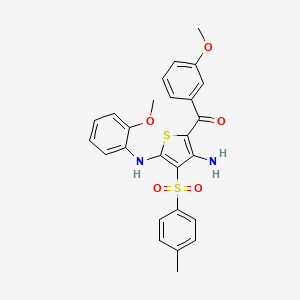
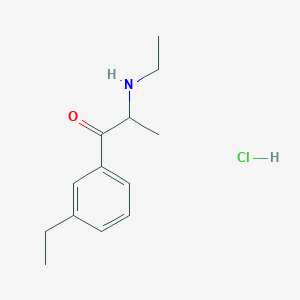
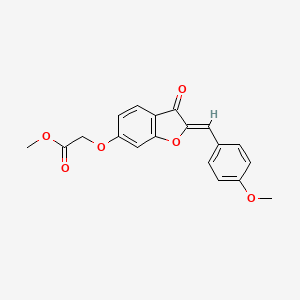
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2698441.png)